molecular formula C11H21NO3 B2808778 tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate CAS No. 1212350-10-1

tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate

Cat. No.: B2808778
CAS No.: 1212350-10-1
M. Wt: 215.293
InChI Key: SQETXAYIDTYNTR-SECBINFHSA-N
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Description

tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. The ethoxy group can participate in hydrogen bonding and other interactions with biological molecules .

Properties

IUPAC Name

tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQETXAYIDTYNTR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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